molecular formula C16H18ClNO B3171459 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946682-54-8

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Cat. No.: B3171459
CAS No.: 946682-54-8
M. Wt: 275.77 g/mol
InChI Key: IJLDHUYXMMYSIL-UHFFFAOYSA-N
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Description

Contextual Background in Contemporary Chemical Biology Research

A comprehensive search of academic databases and scientific literature did not yield specific studies that would place 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline within a defined context in contemporary chemical biology research. While related structures, such as other substituted anilines and phenoxy compounds, are investigated for various biological activities, the role and relevance of this exact molecule remain to be elucidated in published research.

Significance and Research Rationale for this compound

The explicit significance and the rationale behind the research of this compound are not detailed in the available scientific literature. The commercial availability of this compound for proteomics research suggests a potential application in this field, though the specific methodologies or research questions it addresses are not publicly documented. scbt.com Proteomics, the large-scale study of proteins, often utilizes a variety of chemical tools for protein identification, quantification, and characterization of post-translational modifications.

Objectives and Scope of the Academic Investigation

Without published academic investigations, the specific objectives and scope of any research centered on this compound cannot be definitively stated. The potential research objectives could hypothetically range from the synthesis and characterization of the compound to the exploration of its biological activities or its utility as a chemical probe in proteomics. However, without concrete data, any such statements would be speculative.

Detailed Research Findings

A thorough search for detailed research findings, including spectroscopic data, reaction mechanisms, or biological assay results for this compound, was unfruitful. While patents and research articles describe the synthesis and properties of structurally related compounds, such as 5-chloro-2-methyl aniline (B41778) and other substituted phenoxyanilines, this information is not directly applicable to the subject of this article.

Data on this compound

PropertyValue
Molecular FormulaC16H18ClNO
Molecular Weight275.77 g/mol

This table summarizes the basic chemical properties of the compound as available from chemical suppliers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDHUYXMMYSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195063
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
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Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-54-8
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline

Retrosynthetic Analysis of the 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Scaffold

A retrosynthetic analysis of this compound identifies the diaryl ether linkage as the most logical point for disconnection. This C-O bond cleavage simplifies the target molecule into two key synthons: an electrophilic halogenated aniline (B41778) derivative and a nucleophilic substituted phenol (B47542).

Specifically, the disconnection of the ether bond leads to two primary precursor molecules:

Precursor A: 2-amino-4-chlorophenol or a related derivative where the aniline is protected and the phenol is activated for nucleophilic attack.

Precursor B: A halogenated or otherwise activated form of 5-isopropyl-2-methylphenol (carvacrol).

Alternatively, and more commonly in forward synthesis, the disconnection points to a coupling reaction between a phenol and an aryl halide. This suggests two principal synthetic routes:

Route 1: The reaction between 5-isopropyl-2-methylphenol and a di-halogenated benzene (B151609) derivative, followed by selective amination or reduction of a nitro group.

Route 2: The coupling of 2-bromo-5-chloroaniline (or a nitro equivalent) with 5-isopropyl-2-methylphenol .

The most prevalent strategies for constructing such diaryl ether linkages are the Ullmann condensation and the Buchwald-Hartwig amination, which form the basis for the forward synthetic planning. beilstein-journals.orgresearchgate.net

Development of Novel Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the diaryl ether bond. Historically, the Ullmann condensation was the standard method, though it often required harsh conditions, including high temperatures (up to 200°C) and stoichiometric amounts of copper. beilstein-journals.orgwikipedia.org

Modern synthetic developments have focused on creating milder and more efficient catalytic protocols. These novel routes are generally variations of the Ullmann-type C-O cross-coupling or palladium-catalyzed reactions. beilstein-journals.org A common approach involves the coupling of an aryl halide with a phenol. For the target molecule, this translates to the reaction of a substituted phenol with a haloaniline. The presence of an amine group can complicate the reaction, often necessitating the use of a nitro-substituted precursor, such as 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, which is subsequently reduced to the desired aniline. google.com The reduction of the nitro group to an amine in the presence of halogen and ether linkages requires careful selection of catalysts, such as platinum-based systems with additives like ammonium formate, to prevent undesired side reactions like dehalogenation. google.com

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of the target molecule. The two main catalytic systems employed are based on copper and palladium.

Copper-Catalyzed Synthesis (Ullmann-Type Reactions): The classical Ullmann reaction has been significantly improved through the use of ligands and optimized reaction conditions, allowing for lower catalyst loading and milder temperatures (90-110°C). beilstein-journals.orgnih.gov Inexpensive and effective ligands such as N,N-dimethylglycine, salicylaldoxime, and various diols have been found to greatly accelerate the coupling of aryl bromides or iodides with phenols. beilstein-journals.orgorganic-chemistry.orgacs.org The choice of base and solvent is also critical; systems using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as the base in solvents like toluene, dimethylformamide (DMF), or acetonitrile (B52724) are common. beilstein-journals.orgjsynthchem.comacs.org Copper(I) salts, such as CuI or Cu₂O, are typically the most effective catalyst sources. organic-chemistry.orgjsynthchem.com

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Coupling): Palladium-catalyzed C-O bond formation, developed by Buchwald and Hartwig, represents an efficient alternative to the Ullmann condensation. beilstein-journals.org These systems can couple aryl halides, including electron-deficient ones, with high efficiency. organic-chemistry.org The effectiveness of the reaction is highly dependent on the choice of phosphine ligands complexed to the palladium center. beilstein-journals.org

Below is a table comparing typical conditions for modern catalytic diaryl ether synthesis.

Catalyst SystemTypical CatalystLigand ExampleBaseSolventTemperature (°C)Notes
Copper CuI, Cu₂ON,N-DimethylglycineK₃PO₄, Cs₂CO₃Acetonitrile, Toluene80-110Cost-effective, improved with chelating ligands. beilstein-journals.orgorganic-chemistry.org
Copper Cu(OAc)₂(if any)PyridineDichloromethaneRoom TempEffective for coupling with arylboronic acids. organic-chemistry.org
Palladium Pd(OAc)₂Biaryl PhosphinesNaH, Cs₂CO₃Toluene80-110High efficiency, but catalyst can be expensive. beilstein-journals.orgorganic-chemistry.org
Iron/Copper CuI / Fe(acac)₃(none)K₂CO₃DMF120-140An economic dual-metal system for industrial scale. organic-chemistry.org

Stereoselective Synthesis Strategies for this compound

While the this compound molecule itself is achiral, the development of stereoselective strategies is crucial for synthesizing chiral analogues, which are common in pharmaceutical chemistry. nih.gov Strategies can be applied to introduce chirality either at a benzylic position or by creating atropisomers with restricted bond rotation.

Synthesis of Chiral Anilines: One advanced, transition-metal-free method involves the enantiospecific coupling of enantioenriched secondary alkylboronic esters with lithiated aryl hydrazines. nih.gov This reaction proceeds through a 1,2-metalate rearrangement to produce chiral ortho- and para-substituted anilines with complete enantiospecificity. nih.govthieme-connect.com

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing α-chiral amines. nih.gov This industrial-scale process often utilizes iridium or rhodium catalysts complexed with chiral phosphine ligands to achieve high enantioselectivity. acs.org

Synthesis of Axially Chiral Diaryl Ethers: For analogues with significant steric hindrance that restricts C-O bond rotation, atropisomers can be formed. A novel strategy for this is the cobalt-catalyzed photoreductive desymmetrization of a diaryl dialdehyde. snnu.edu.cn This method can create both axial and central chirality in a single step with high diastereo- and enantioselectivity. snnu.edu.cn

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of diaryl ethers aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents: A significant advancement is the replacement of high-boiling, toxic solvents like DMF and N-methylpyrrolidone with more environmentally benign options such as water or toluene. acs.orgorganic-chemistry.org

Metal-Free Synthesis: To avoid the use of heavy metal catalysts, metal-free arylation methods have been developed. One such approach uses diaryliodonium salts to arylate phenols in water with sodium hydroxide as the base, proceeding under mild, metal-free conditions. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts offers a significant green advantage. For example, a heterogeneous and reusable copper fluorapatite (CuFAP) catalyst has been shown to be effective for Ullmann-type couplings, simplifying product purification and allowing for catalyst recycling. researchgate.net The use of nanocatalysts is another approach to increase reaction efficiency and reduce catalyst loading. researchgate.netjsynthchem.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org

Functional Group Interconversions and Modifications on the this compound Core

Once the core structure of this compound is synthesized, its functional groups can be modified to produce a range of analogues. The primary sites for modification are the aniline nitrogen and the aromatic rings.

The aniline moiety is particularly versatile. For instance, it can undergo chloroacetylation by reacting with chloroacetyl chloride. nih.gov The resulting 2-chloro-N,N-diphenylacetamide derivative can then be further functionalized, for example, by substituting the chlorine with hydrazine hydrate to form a hydrazino derivative. This intermediate can then be reacted with various aromatic aldehydes to produce a library of Schiff bases. nih.gov

Other potential modifications include:

N-Alkylation or N-Arylation: The secondary amine can be further substituted.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups (e.g., -OH, -CN, -F, -Br).

Electrophilic Aromatic Substitution: The aromatic rings can be subjected to reactions like nitration, halogenation, or Friedel-Crafts reactions, although the substitution pattern will be directed by the existing activating and deactivating groups.

High-Throughput Synthesis and Parallel Approaches for this compound Analogues

To efficiently explore the chemical space around the this compound scaffold, high-throughput and parallel synthesis techniques can be employed. These methods are designed to rapidly produce a large library of structurally related compounds for screening purposes.

A key strategy for parallel synthesis is the use of a solid-phase protocol. nih.gov In a representative example, a reactant can be attached to a polymer resin (such as a modified Wang resin). This immobilized substrate is then treated with a diverse set of reagents in a parallel fashion, with each reaction vessel containing a different reagent. For the synthesis of diaryl ether analogues, one of the precursors (either the phenol or the aryl halide) could be anchored to the resin. The subsequent coupling reaction would be performed, followed by cleavage from the resin to release the final products. nih.gov This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. This methodology allows for the rapid generation of dozens or hundreds of analogues by varying the non-immobilized coupling partner. nih.gov

Advanced Analytical Characterization Techniques for 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline

Spectroscopic Methods for Structural Elucidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Spectroscopy is indispensable for probing the molecular structure of this compound, providing fundamental information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. Both ¹H NMR and ¹³C NMR would be employed to map out the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, distinct signals, or resonances, are expected for each chemically non-equivalent proton in the molecule. The isopropyl group would show a characteristic septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The methyl group on the phenoxy ring would appear as a singlet. The aromatic protons on both rings would appear as a series of doublets, triplets, or multiplets in the aromatic region of the spectrum, with their specific splitting patterns and chemical shifts determined by their substitution pattern and electronic environment. The amine (NH₂) protons would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show characteristic signals for the aliphatic carbons of the isopropyl and methyl groups, as well as a series of signals in the aromatic region corresponding to the carbons of the two benzene (B151609) rings. The carbons bonded to chlorine, oxygen, and nitrogen would exhibit chemical shifts indicative of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on the chemical structure. Actual experimental values may vary.)

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Isopropyl -CH(CH₃)₂Multiplet (Septet)~30-40
Isopropyl -CH(CH₃)₂Doublet~20-25
Phenoxy -CH₃Singlet~15-20
Amine -NH₂Broad SingletN/A
Aromatic ProtonsMultiplets~110-160
Aromatic CarbonsMultiple Signals~110-160

Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain a precise mass measurement of the molecular ion of this compound, which can be used to confirm its elemental formula, C₁₆H₁₈ClNO.

Furthermore, MS analysis provides structural information through the fragmentation pattern of the molecule. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. For this compound, expected fragmentation pathways could include the cleavage of the ether bond, loss of the isopropyl group, or loss of the chlorine atom. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Table 2: Expected Mass Spectrometry Data for this compound (Note: These are theoretical values based on the chemical structure.)

Ion Description Predicted m/z
[M]⁺Molecular Ion275.11
[M+2]⁺Isotope Peak due to ³⁷Cl277.11
[M - C₃H₇]⁺Loss of isopropyl group232.07
[C₇H₇Cl N]⁺Fragment from aniline (B41778) portion140.03
[C₁₀H₁₃O]⁺Fragment from phenoxy portion149.09

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), C-O stretching of the ether linkage (around 1200-1260 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong UV absorption due to π-π* transitions of the benzene rings. The exact wavelength of maximum absorbance (λmax) would be influenced by the various substituents on the aromatic rings.

Table 3: Anticipated IR Absorption Bands for this compound (Note: These are characteristic frequency ranges for the expected functional groups.)

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Ether (C-O)Stretch1200 - 1260
C-ClStretch< 800

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatography is essential for separating the target compound from any impurities, starting materials, or byproducts of a synthesis, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected by a UV detector set at a wavelength where the compound strongly absorbs. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, potentially coupled with a mass spectrometer (GC-MS) for definitive peak identification. In a GC analysis, the compound would be vaporized and passed through a column. Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and purity assessment. GC-MS would provide both the retention time and the mass spectrum for the eluted peak, offering a high degree of confidence in the compound's identity and purity.

Advanced Microfluidic and Miniaturized Analytical Platforms for this compound

The analysis of complex organic molecules such as this compound is increasingly benefiting from the advent of microfluidic and miniaturized analytical platforms. These technologies, often referred to as "lab-on-a-chip" systems, offer significant advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, higher throughput, and enhanced sensitivity. While specific applications of these platforms for the direct analysis of this compound are not extensively documented in publicly available research, the structural characteristics of this compound—a substituted aromatic amine with a phenolic ether linkage—allow for an informed discussion of the potential applicability of these advanced techniques based on studies of analogous compounds.

Microfluidic devices integrate multiple laboratory functions onto a single chip, manipulating small volumes of fluids through microchannels. rsc.org This miniaturization is a significant trend in analytical chemistry, driven by the need for rapid and efficient monitoring in various fields, including environmental science and chemical analysis. nih.gov For compounds like this compound, which may be present at trace levels in complex matrices, the preconcentration capabilities and high sensitivity of miniaturized systems are particularly advantageous.

Research into the analysis of structurally similar compounds, such as chloroanilines and other aromatic amines, provides a strong basis for the potential application of microfluidic technologies to this compound. For instance, a method combining hollow fiber-based liquid-phase microextraction with capillary electrophoresis has been successfully developed for the enrichment and determination of various chloroaniline isomers in water samples. nih.gov This approach demonstrates the potential for significant enrichment factors and low limits of detection, which would be invaluable for the analysis of trace amounts of this compound.

The integration of various detection methods, including electrochemical and optical techniques, further enhances the capabilities of these miniaturized platforms. researchgate.net Electrochemical detection, in particular, is well-suited for microfluidic systems due to the ease of miniaturizing electrodes without compromising analytical performance. rsc.org Given the electrochemical activity of the aniline functional group, this detection method holds great promise for the sensitive determination of this compound on a chip-based platform.

The following interactive data tables summarize the performance characteristics of miniaturized analytical platforms for compounds structurally related to this compound, illustrating the potential capabilities for its analysis.

Table 1: Performance of a Miniaturized Liquid-Phase Microextraction and Capillary Electrophoresis System for the Analysis of Chloroanilines

AnalyteEnrichment FactorLimit of Detection (ng/mL)
o-Chloroaniline1580.05
m-Chloroaniline1620.05
p-Chloroaniline1550.05
2-Chloro-4-methylaniline2390.01
4-Chloro-2-methylaniline2110.02
5-Chloro-2-methylaniline1890.02

Data sourced from a study on the determination of chloroanilines in water samples. nih.gov This table is presented to illustrate the potential performance of similar techniques for this compound.

Table 2: Characteristics of an Automated Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for Aromatic Amines

ParameterValue
Limits of Detection 0.03 - 0.24 ng/cig-1
Recovery 84.82 - 118.47%
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 16%

Data from a study on the analysis of aromatic amines in mainstream cigarette smoke. nih.gov This table highlights the high sensitivity and precision achievable with miniaturized and automated sample preparation and analysis systems, which could be adapted for this compound.

The development of such miniaturized systems for the specific analysis of this compound would likely involve the optimization of several key parameters. These include the choice of extraction phase material for micro-solid-phase extraction (μSPE), the composition of the background electrolyte for capillary electrophoresis, and the operating parameters for electrochemical or optical detection. The inherent versatility of microfluidic platforms allows for the tailoring of these conditions to achieve the desired selectivity and sensitivity for the target analyte.

Furthermore, the potential for integrating on-chip derivatization could enhance the detectability of this compound. While the native fluorescence or electrochemical activity of the molecule may be sufficient for some applications, derivatization can be employed to introduce a tag that is more readily detected, thereby lowering the limits of detection.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline and Its Analogues

Theoretical Frameworks in SAR/QSAR for Phenoxy-Aniline Derivatives

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. acs.org QSAR models aim to establish a mathematical correlation between these properties, represented numerically as "descriptors," and the observed biological response. nih.govresearchgate.net For classes of compounds like phenoxy-aniline derivatives, these models provide a predictive framework to estimate the activity of novel, unsynthesized molecules, thereby guiding drug discovery and toxicological assessment. researchgate.netnih.gov

The theoretical basis for QSAR modeling of aniline (B41778) and phenol (B47542) derivatives often involves correlating structural features with specific endpoints like lipophilicity, toxicity, or receptor binding affinity. nih.govresearchgate.net For instance, studies on aniline derivatives have successfully used QSAR to model lipophilicity (logP), a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Similarly, QSAR models have been developed for phenol and aniline derivatives to predict their toxicity to aquatic organisms by correlating it with descriptors that account for lipophilicity, electronic effects, and molecular size. researchgate.netnih.gov

The diaryl ether core, as seen in 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, offers significant conformational flexibility due to the ether linkage. researchgate.net Therefore, theoretical frameworks for this class must also consider 3D properties, such as molecular shape and the spatial arrangement of chemical features, which are crucial for molecular recognition at a biological target.

Computational Methodologies for SAR/QSAR Analysis of this compound

Analyzing a molecule like this compound and its analogues involves a variety of computational techniques to generate descriptors and build predictive models. These methodologies are broadly categorized as ligand-based or structure-based, with ligand-based approaches being particularly useful when the 3D structure of the biological target is unknown. dergipark.org.tr

Ligand-based methods rely on the information derived from a set of molecules known to be active at a particular target.

Molecular Descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu They are the independent variables in a QSAR equation. For a series of phenoxy-aniline analogues, a wide array of descriptors would be calculated to capture the structural variations among the compounds. These can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups). nih.gov

3D Descriptors: Based on the 3D conformation of the molecule (e.g., van der Waals volume, polar surface area, moments of inertia).

Physicochemical Descriptors: Properties like hydrophobicity (logP), electronic effects (Hammett constants), and molar refractivity. nih.gov

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties such as HOMO/LUMO energies, dipole moment, and partial atomic charges. nih.govucsb.edu

A study on the lipophilicity of 81 aniline derivatives identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and hydrophilicity factor (Hy) as being significant for building a predictive QSAR model. nih.govresearchgate.net

Descriptor TypeExample DescriptorInformation EncodedRelevance to Phenoxy-Aniline Series
PhysicochemicalLogPLipophilicity/HydrophobicityGoverns membrane permeability and hydrophobic interactions.
TopologicalWiener IndexMolecular branching and compactnessRelates to molecular size and shape.
3D / StericMolecular VolumeOverall size of the moleculeCrucial for fitting into a receptor binding pocket.
ElectronicHammett Constant (σ)Electron-donating/withdrawing nature of substituentsInfluences electronic interactions (e.g., pi-stacking, hydrogen bonding).
Quantum-ChemicalHOMO/LUMO EnergyElectron-donating/accepting capabilityRelates to molecular reactivity and charge-transfer interactions. ucsb.edu

Pharmacophore Modeling identifies the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and elicit a response. dergipark.org.trnih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups. For the this compound series, a pharmacophore model could be generated from a set of active analogues. dergipark.org.tr This model would define the ideal locations of, for example, a hydrophobic feature corresponding to the isopropyl group, an aromatic ring feature for the phenoxy group, and a hydrogen bond donor for the aniline -NH2 group. Such models are invaluable for virtual screening of large compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov

The evolution of QSAR has been significantly propelled by the integration of machine learning (ML) and artificial intelligence (AI) techniques. acs.org These methods are capable of handling large, high-dimensional datasets and capturing complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear regression methods. nih.gov

Several ML algorithms are commonly applied in QSAR modeling:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.gov

Partial Least Squares (PLS) Regression: Useful when the number of descriptors is large or when descriptors are correlated. It reduces the variables to a smaller set of uncorrelated components. researchgate.netresearchgate.net

Support Vector Machines (SVM): A powerful classification and regression method that works by finding an optimal hyperplane to separate data points. SVMs can handle high-dimensional data and are effective for non-linear problems. nih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks. ANNs, particularly deep neural networks (DNNs), can model highly complex relationships and have shown strong performance in predicting molecular activities. nih.govacs.orgmdpi.com

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

Studies on aromatic amines have successfully used ML methods to build robust and explainable predictive models for biological endpoints such as mutagenicity. acs.org The choice of algorithm often depends on the size and complexity of the dataset.

Machine Learning ModelPrincipleCommon Application in QSAR
Multiple Linear Regression (MLR)Finds a linear equation that best fits the data.Simple, interpretable models for datasets with clear linear correlations. nih.gov
Support Vector Machine (SVM)Constructs a hyperplane in a high-dimensional space for classification or regression.Predicting compound activities, toxicity, and bioavailability, especially with non-linear relationships. nih.gov
Artificial Neural Network (ANN)Uses interconnected nodes (neurons) in layered structures to learn complex patterns.Modeling complex SARs where the relationship between structure and activity is not obvious. mdpi.com
Random Forest (RF)An ensemble of decision trees, where the final prediction is an average of all trees.High-accuracy predictions and providing measures of descriptor importance. acs.org

Identification of Key Structural Determinants for Biological Activity within the this compound Series

While specific SAR studies for this compound are not extensively published, general principles can be inferred from studies on analogous diaryl ether and phenoxy-aniline structures. nih.govnih.govnih.gov The biological activity of this series is determined by the interplay of its core scaffold and the nature and position of its substituents.

The Diaryl Ether Scaffold: This core structure positions the two aromatic rings at a specific distance and angle. The flexibility of the ether linkage allows the molecule to adopt different conformations to fit optimally into a target's binding site. researchgate.net

Substituents on the Aniline Ring:

Chloro Group (C5): The chlorine atom is an electron-withdrawing group that also increases lipophilicity. Its position at C5 influences the electronic properties of the aniline ring and the pKa of the amino group. The position and nature of halogen substituents are often critical determinants of activity in related scaffolds. nih.govmdpi.com

Amino Group (C1): The primary amine is a key interaction point, likely acting as a hydrogen bond donor. Its basicity and accessibility are modulated by other substituents on the ring.

Substituents on the Phenoxy Ring:

Isopropyl Group (C5'): This bulky, lipophilic group likely engages in hydrophobic or van der Waals interactions within a receptor pocket. Its size and shape are critical for achieving a good fit.

Methyl Group (C2'): This smaller alkyl group also contributes to lipophilicity and can influence the orientation of the phenoxy ring relative to the aniline ring through steric effects.

SAR studies on related (benzoylaminophenoxy)phenol derivatives found that the core phenoxyphenol backbone was essential for activity and that introducing small substituents on the central ring could increase potency. nih.gov This highlights the sensitivity of biological activity to subtle structural modifications.

Structural Modification (Hypothetical)Potential Impact on ActivityRationale
Move Chloro group from C5 to C4 on aniline ringCould increase or decrease activityAlters the electronic distribution and dipole moment of the molecule, potentially affecting target binding.
Replace Isopropyl with a smaller (e.g., Ethyl) or larger (e.g., tert-Butyl) groupLikely to alter activity significantlyChanges the size, shape, and lipophilicity of the substituent, affecting the quality of fit in a hydrophobic pocket.
Replace Methyl with a polar group (e.g., -OH, -OCH3)Could introduce a new hydrogen bonding interactionMay increase potency if the target has a corresponding H-bond acceptor/donor, but could also introduce unfavorable interactions.
Replace Aniline -NH2 with -NHCH3 (secondary amine)May change binding mode or selectivityAlters hydrogen bonding capacity (one donor instead of two) and introduces steric bulk around the nitrogen.

Fragment-Based Approaches in Modulating this compound Activity

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for lead identification that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, logP ≤ 3, ≤ 3 hydrogen bond donors/acceptors). Once a binding fragment is identified, often using biophysical methods like X-ray crystallography or NMR, it is grown, linked, or merged to produce a more potent, lead-like molecule. frontiersin.orgrsc.org

The structure of this compound can be deconstructed into several key fragments that could serve as starting points in an FBDD campaign:

5-Chloro-2-aminophenol: Represents the aniline portion with a potential linking vector.

5-Isopropyl-2-methylphenol: Represents the substituted phenol ring.

4-Chloroaniline (B138754): A simpler aniline fragment.

Thymol (B1683141) (2-isopropyl-5-methylphenol): A related natural phenol fragment.

In a hypothetical FBDD approach, these fragments would be screened against a target of interest. If, for example, 4-chloroaniline and thymol were both found to bind in adjacent pockets of the target protein, a medicinal chemist could use a "fragment linking" strategy. This would involve designing a linker—in this case, an ether bond—to connect the two fragments into a single, more potent molecule, effectively recreating the core scaffold of the parent compound. Alternatively, if a single fragment like 5-isopropyl-2-methylphenol binds, a "fragment growing" strategy would be used to add functional groups that extend into unoccupied regions of the binding site to pick up additional favorable interactions. frontiersin.org This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening.

Preclinical Biological Activity Investigations of 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline

In Vitro Biological Activity Assessments of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

No publicly available data from in vitro studies, including cell-based assays, enzyme inhibition, receptor binding assays, or phenotypic screening, could be located for this compound.

No research documenting the use of cell-based assays to investigate the target engagement or pathway modulation of this compound has been identified.

There are no available scientific records detailing the results of enzyme inhibition or receptor binding assays conducted with this compound.

Information regarding the use of phenotypic screening strategies to identify the biological effects of this compound is not present in the accessible scientific literature.

In Vivo Biological Activity Studies Utilizing Animal Models for this compound

No published studies on the in vivo biological activity of this compound in animal models were found.

There is no data available from studies evaluating the efficacy of this compound in any preclinical models of disease.

No in vivo data on target occupancy or the assessment of pharmacodynamic biomarkers for this compound could be retrieved from the reviewed sources.

High-Throughput Screening (HTS) Applications in Identifying Activities of this compound and Analogues

The general structure of phenoxyaniline (B8288346) derivatives has been a recurring motif in medicinal chemistry, with various analogues being investigated for a range of biological activities. These activities are often elucidated through initial HTS campaigns followed by more focused structure-activity relationship (SAR) studies.

For instance, a study on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, which share a substituted aniline (B41778) moiety, utilized a thallium flux assay in a high-throughput format to screen new analogues. nih.gov This HTS assay, performed in HEK-293 cells expressing the target channel, allowed for the rapid evaluation of compound potency and selectivity. nih.gov The SAR studies that followed revealed that even minor structural modifications could significantly impact activity, highlighting the sensitivity of the biological target to the chemical structure of the inhibitors. nih.gov

In another example, a patent for a series of 2-phenoxyaniline (B124666) derivatives described their inhibitory action on the Na+/Ca2+ exchange system, a target relevant for ischemic diseases. google.com While the patent does not detail a specific HTS campaign, the identification of this class of compounds as inhibitors likely originated from an initial screening effort to identify molecules that modulate intracellular calcium levels. The subsequent synthesis and evaluation of numerous analogues with varied substitution patterns on the phenoxy and aniline rings is a classic approach to optimize the initial hits found through HTS. google.com

The table below summarizes the types of biological activities and screening methodologies applied to compounds structurally related to this compound, providing a framework for understanding its potential applications in HTS-driven research.

Compound Class Biological Target/Activity Screening Method Key Findings from Analogues
2-Amino-N-phenylacetamidesSlack potassium channel inhibitionThallium (Tl+) flux assay in HEK-293 cellsSAR was found to be "flat," with significant structural changes leading to a loss of activity. Minor modifications resulted in compounds with similar activity and selectivity to the initial HTS hit. nih.gov
2-Phenoxyaniline DerivativesNa+/Ca2+ exchange system inhibitionNot specified, likely cell-based calcium flux assaysDerivatives with ethoxy or propoxy groups on the aniline ring and halogen substitutions on the phenoxy ring showed preferred inhibitory action. google.com

The findings from these and other studies on related aniline and phenoxyaniline compounds underscore the importance of HTS in uncovering novel biological activities. The specific substitutions on the core structure of this compound—namely the chloro, isopropyl, and methyl groups—would be expected to modulate its physicochemical properties and, consequently, its biological activity profile. Future HTS campaigns that include this compound could potentially identify novel activities in areas such as ion channel modulation, enzyme inhibition, or other cellular processes.

Mechanistic Insights into the Biological Action of 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline

Elucidation of Molecular Targets and Pathways Mediated by 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

There is currently no information available in the scientific literature that identifies the specific molecular targets of this compound. Consequently, the biological pathways that may be modulated by this compound remain unknown. Research is needed to explore its potential interactions with proteins, enzymes, receptors, or nucleic acids to understand its mode of action at a molecular level.

Biophysical and Biochemical Characterization of this compound Interactions

Detailed biophysical and biochemical characterization of the interactions of this compound with potential biological targets has not been reported. Studies employing techniques such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance, or isothermal titration calorimetry would be necessary to elucidate the nature of these interactions, including binding affinity and specificity.

Cellular and Subcellular Mechanistic Investigations of this compound

There is a lack of published studies investigating the effects of this compound at the cellular and subcellular levels. Information regarding its impact on cellular processes such as cell viability, proliferation, apoptosis, or signal transduction is not available. Furthermore, its subcellular localization and potential effects on organelles have not been documented.

Kinetic and Thermodynamic Aspects of this compound Binding and Action

No data is currently available on the kinetic and thermodynamic parameters of this compound's binding to any biological target. Understanding the association and dissociation rate constants (kinetics) as well as the enthalpic and entropic contributions to binding (thermodynamics) is crucial for a complete mechanistic understanding, but such studies have yet to be published.

Computational Chemistry Approaches for 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline Research

Molecular Modeling and Dynamics Simulations for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Molecular modeling is the foundational step in the computational analysis of this compound. It involves constructing a three-dimensional representation of the molecule. This model is then used in molecular dynamics (MD) simulations to observe the molecule's behavior over time.

MD simulations provide a dynamic view of the molecule, revealing its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov By simulating the molecule's movements, researchers can identify its preferred shapes (conformations) and the energy barriers between them. For this compound, this is crucial for understanding how the molecule might orient itself to interact with a target protein. The simulation tracks the trajectory of atoms and molecules, allowing for the calculation of various structural and thermodynamic properties. rsc.org

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBER, or GROMOSDefines the potential energy of the system based on atomic positions.
Solvent ModelTIP3P WaterSimulates the aqueous environment of a biological system.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. mdpi.com
Temperature300 KSimulates physiological temperature. mdpi.com
Simulation Time100-200 nsAllows for sufficient sampling of molecular motions. mdpi.com
Time Step2 fsDetermines the interval between calculation steps.

Ligand Docking and Virtual Screening for Novel this compound Derivatives

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. jbcpm.com For this compound, docking studies can predict how it binds to a specific protein target, its binding affinity (often expressed as a docking score), and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. jbcpm.com

Virtual screening uses docking on a large scale. A library containing thousands or millions of virtual compounds, including novel derivatives of this compound, can be screened against a protein target. researchgate.net This process helps identify promising new molecules with potentially higher binding affinities or better selectivity, prioritizing them for synthesis and experimental testing.

Table 2: Hypothetical Docking Results for this compound and Its Derivatives

CompoundModificationDocking Score (kcal/mol)Key Interactions with Target Residues
Parent Compound--8.5Hydrophobic interaction with Phe359, Pi-Pi stacking with Tyr181
Derivative AAdded -OH group-9.2Hydrogen bond with Ser353, Hydrophobic interaction with Phe359
Derivative BReplaced -Cl with -F-8.7Hydrophobic interaction with Phe359, Pi-Pi stacking with Tyr181
Derivative CAdded -COOH group-9.8Salt bridge with Arg120, Hydrogen bond with Ser353

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netechemcom.com These methods can determine the distribution of electrons within this compound, providing insights into its reactivity and stability. bohrium.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. echemcom.com Additionally, mapping the molecular electrostatic potential (MEP) reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with other molecules. echemcom.combohrium.com

Table 3: Theoretical Electronic Properties of this compound from DFT Calculations

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates the ability to donate an electron.
LUMO Energy-1.2 eVIndicates the ability to accept an electron. mdpi.com
HOMO-LUMO Gap (ΔE)4.6 eVRelates to chemical reactivity and stability. echemcom.com
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.
Ionization Potential5.8 eVEnergy required to remove an electron. researchgate.net
Electron Affinity1.2 eVEnergy released when an electron is added. echemcom.com

Machine Learning and Artificial Intelligence in Predicting and Optimizing this compound Activity

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry by enabling the creation of predictive models from large datasets. researchgate.netnih.gov For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com

By training an ML algorithm on a dataset of known molecules and their measured activities, a predictive model is built. chemrxiv.org This model can then be used to estimate the activity of new, unsynthesized analogues of this compound, guiding chemists to focus on the most promising candidates. arxiv.orgopenreview.net This approach significantly reduces the time and cost associated with identifying lead compounds.

Table 4: Example of a 2D-QSAR Model for Predicting Biological Activity

ParameterDescription
Model EquationpIC₅₀ = 0.65 * LogP - 0.21 * TPSA + 0.05 * MW - 2.34
Correlation Coefficient (R²)0.85 (Indicates a good fit of the model to the data)
Cross-validated R² (Q²)0.78 (Indicates good predictive ability)
Descriptors UsedLogP (lipophilicity), TPSA (polar surface area), MW (molecular weight)

In Silico Design and Optimization of this compound Analogues

In silico design and optimization is a holistic approach that combines the previously mentioned computational techniques to rationally design new molecules with improved properties. nih.govnih.gov Starting with the parent compound, this compound, researchers can make targeted chemical modifications.

The process involves proposing a structural change, then using molecular modeling and quantum chemistry to evaluate its effect on conformation and electronic properties. Ligand docking is then used to predict how the modification impacts binding affinity to a target. nih.gov Machine learning models can further predict the biological activity of the newly designed analogue. mdpi.com This iterative cycle of design, evaluation, and refinement allows for the rapid optimization of lead compounds entirely within a computational environment before any resource-intensive synthesis is undertaken.

Table 5: Illustrative In Silico Optimization of this compound

CompoundModification from ParentPredicted Docking Score (kcal/mol)Predicted Activity (pIC₅₀)Design Rationale
Parent Compound--8.57.1Baseline molecule
Analogue 1Add hydroxyl to isopropyl group-9.47.8Introduce a hydrogen bond donor.
Analogue 2Replace chloro with trifluoromethyl-8.97.5Increase electron-withdrawing character and lipophilicity.
Analogue 3Add carboxylate to aniline (B41778) ring-10.18.2Introduce a strong interacting group for potential salt bridge.

Future Directions and Research Gaps for 5 Chloro 2 5 Isopropyl 2 Methylphenoxy Aniline

Emerging Synthetic Methodologies for Related Chemical Space

The synthesis of diaryl ethers and substituted anilines, the core components of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, is an area of continuous innovation. Future research could capitalize on these advancements to build libraries of analogs for structure-activity relationship (SAR) studies. Traditional methods are often being supplanted by more efficient, milder, and selective modern techniques.

Key emerging strategies applicable to this chemical space include:

Transition-Metal Catalysis : Palladium and copper-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig and Chan–Lam couplings, remain cornerstones of C-O and C-N bond formation. dntb.gov.uarsc.org Recent advances focus on developing novel ligands and catalyst systems that operate under milder conditions and tolerate a wider array of functional groups. rsc.org

Transition-Metal-Free Synthesis : To circumvent the cost and potential toxicity of heavy metals, transition-metal-free methods are gaining traction. One such approach involves the nucleophilic amination and etherification of aryl alkyl thioethers, which can proceed under mild conditions. chemistryviews.org

C-H Functionalization : Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering more atom-economical routes. Strategies involving hypervalent iodine reagents to mediate the C-H functionalization of arenes could provide novel pathways to diaryl ether synthesis.

Benzannulation Reactions : For constructing the substituted aniline (B41778) motif, multi-component benzannulation reactions offer a powerful tool. A one-pot, three-component synthesis starting from 1,3-diketones can yield meta-substituted anilines that are otherwise difficult to access. beilstein-journals.org

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-O and C-N bonds under exceptionally mild conditions, offering an alternative to traditional thermal methods.

Table 1: Emerging Synthetic Methodologies

MethodologyDescriptionPotential Advantage for Synthesis
Advanced Cross-CouplingUse of novel palladium and copper catalysts/ligands for Buchwald-Hartwig and Ullmann-type reactions. dntb.gov.uarsc.orgImproved yields, milder reaction conditions, and broader functional group tolerance.
Transition-Metal-Free ReactionsNucleophilic aromatic substitution (SNAr) of activated substrates like aryl alkyl thioethers. chemistryviews.orgAvoids residual metal contamination, potentially lower cost, and offers alternative synthetic routes.
C-H FunctionalizationDirect formation of C-O or C-N bonds by activating innate C-H bonds on the aromatic rings.Increases atom economy and reduces the need for pre-functionalized starting materials.
Multi-Component BenzannulationOne-pot condensation reactions to construct the substituted aniline ring from acyclic precursors. beilstein-journals.orgRapid assembly of complex aniline structures from simple starting materials.

Advanced Biological Probes and Experimental Systems for Deeper Mechanistic Understanding

To elucidate the biological activity and mechanism of action of this compound, the development of specialized chemical probes is essential. researchgate.net These tools, derived from the parent molecule, can help identify specific molecular targets and visualize the compound's engagement within a cellular context. rsc.org

Future research should focus on designing and synthesizing probes such as:

Affinity-Based Probes : Attaching a biotin (B1667282) tag would enable pulldown experiments to isolate binding partners from cell lysates, which can then be identified by mass spectrometry.

Photo-Affinity Labels : Incorporating a photoreactive group (e.g., a diazirine) would allow for UV-induced covalent crosslinking of the probe to its interacting proteins directly within living cells, providing a snapshot of the binding event. nih.gov

Fluorescent Probes : Conjugating a fluorophore would permit the use of advanced microscopy techniques to visualize the subcellular localization of the compound.

These probes should be utilized in advanced experimental systems that more closely mimic human physiology, including:

3D Organoid Cultures : Patient-derived or stem-cell-derived organoids can provide insights into the compound's efficacy and mechanism in a tissue-like context.

CRISPR-Based Genetic Screens : Performing genome-wide CRISPR screens in the presence of the compound can identify genes that either enhance or suppress its activity, thereby revealing its mechanism of action and potential resistance pathways.

Activity-Based Protein Profiling (ABPP) : This chemoproteomic technique can be used to identify the direct protein targets of the compound by assessing its ability to compete with broadly reactive covalent probes for binding to enzyme active sites. researchgate.net

Table 2: Advanced Probes and Experimental Systems

Tool/SystemApplicationExpected Outcome
Photo-Affinity ProbesCovalently crosslink the compound to its direct molecular targets in living cells. nih.govUnambiguous identification of binding proteins and interaction sites.
CRISPR ScreensIdentify genetic modifiers of the compound's activity.Elucidation of the biological pathway and potential resistance mechanisms.
3D Organoid CulturesTest the compound's effect in a physiologically relevant, multi-cellular system.More accurate prediction of in vivo efficacy and response.
Activity-Based Protein Profiling (ABPP)Assess the compound's interaction with entire enzyme families in native biological systems. researchgate.netTarget identification and assessment of selectivity across the proteome.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A significant research gap is the lack of a comprehensive understanding of the biological effects induced by this compound. A systems-level approach, integrating multiple layers of "omics" data, is necessary to build a complete biological profile. pharmalex.comnashbio.com This involves treating a relevant biological system (e.g., cancer cell lines) with the compound and measuring the global changes at various molecular levels.

A multi-omics workflow would include:

Transcriptomics (RNA-Seq) : To identify genes and signaling pathways whose expression is significantly altered by the compound.

Proteomics : To quantify changes in protein abundance and post-translational modifications, revealing downstream effects of target engagement.

Metabolomics : To measure fluctuations in cellular metabolites, which can illuminate the compound's impact on metabolic pathways. nih.gov

Integrating these datasets can reveal the compound's mechanism of action, identify biomarkers for predicting response, and uncover potential off-target effects. nashbio.comnih.gov This holistic view is crucial for advancing the compound through the drug discovery pipeline. nygen.io

Development of Novel Computational Tools and Predictive Models

Computational chemistry and machine learning offer powerful tools to accelerate research into this compound. researchgate.net These in silico methods can guide experimental work, saving time and resources.

Key computational approaches include:

Molecular Docking and Simulation : Predicting the binding mode of the compound with potential protein targets identified through other means (e.g., proteomics).

Quantitative Structure-Activity Relationship (QSAR) : Building models that correlate structural features of analogs with their biological activity to guide the design of more potent and selective compounds.

Drug-Target Interaction (DTI) Prediction : Using machine learning algorithms trained on known drug-target data to predict novel targets for the compound. springernature.com

Synergy Prediction : Employing computational models that analyze genomic or transcriptomic data to predict synergistic combinations with other known drugs. nih.govdrugtargetreview.com Several models use single-agent efficacy data to predict which combinations are likely to be more effective than individual drugs. plos.org

The integration of these predictive models with experimental data from multi-omics profiling can create a powerful feedback loop for hypothesis generation and validation.

Untapped Research Avenues for this compound

Given that this compound is not extensively characterized in the scientific literature, numerous research avenues remain untapped. The primary and most crucial step is to determine its biological activity profile through systematic screening.

Specific untapped avenues include:

Broad Phenotypic Screening : The compound should be screened against a diverse panel of assays, such as cancer cell line panels (e.g., the NCI-60), anti-microbial assays, and models of neurodegenerative or metabolic diseases, to identify a primary therapeutic area of interest.

Structure-Activity Relationship (SAR) Exploration : A focused library of analogs should be synthesized, leveraging the methodologies outlined in section 8.1. Modifications would systematically probe the importance of the chloro, isopropyl, and methyl substituents, as well as the relative positions of the ether and aniline groups, to establish a clear SAR.

Definitive Target Deconvolution : Once a robust phenotype is identified, a concerted effort using the advanced probes and methods from section 8.2 is required to definitively identify the direct molecular target(s). This is the most critical gap in current knowledge.

Investigation as a Molecular Scaffold : Beyond its own potential activity, the diaryl ether aniline scaffold could serve as a starting point for fragment-based drug discovery or as a key intermediate in the synthesis of more complex molecules.

Materials Science Applications : The rigid, non-planar structure of diaryl ethers can be of interest in the development of organic electronics, polymers, or other advanced materials. Exploring the photophysical or material properties of this compound and its derivatives represents a completely unexplored research direction.

By systematically addressing these research gaps, the scientific community can fully characterize the chemical, biological, and potentially material properties of this compound, transforming it from a chemical entity into a valuable scientific tool or therapeutic lead.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis of this compound involves managing competing substituent effects (chloro, isopropyl, methyl, and phenoxy groups). A multi-step approach is recommended:

Core scaffold assembly : Start with halogenated aniline derivatives to introduce chloro and phenoxy groups.

Substituent introduction : Use nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) for phenoxy group attachment.

Steric hindrance mitigation : Optimize reaction temperature and solvent polarity to reduce steric clashes from isopropyl/methyl groups .

  • Key Reference : Multi-step synthetic pathways for structurally similar aniline derivatives (e.g., 59% yield over four steps via sulfonyl chloride intermediates) highlight the importance of stepwise regioselective control .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromatic ring substitution patterns.
  • X-ray crystallography : Use SHELX software for small-molecule refinement to resolve steric and electronic interactions in the solid state .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns.
    • Data Table :
TechniqueKey Peaks/ParametersReference Compound Example
1H^1H NMRδ 6.8–7.2 ppm (aromatic protons)5-Chloro-2-methylaniline
X-raySpace group P212_1/c, Z=45-Chloro-2-(4-chlorophenoxy)aniline

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The isopropyl and methyl groups hinder access to the aromatic ring, reducing reaction rates in Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to stabilize catalytic intermediates.
  • Electronic effects : Electron-withdrawing chloro and phenoxy groups activate the ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. DFT calculations can predict reactive sites .
    • Case Study : Similar compounds (e.g., 5-Nitro-2-(trifluoromethoxy)aniline) show reduced reactivity in Suzuki-Miyaura couplings due to electron-deficient rings, requiring high Pd loading (5–10 mol%) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer :

Dynamic effects in solution : Conformational flexibility (e.g., phenoxy group rotation) may cause NMR signal splitting. Variable-temperature NMR can identify dynamic processes.

Crystallographic validation : Compare solution-phase NMR data with static XRD structures to isolate environmental effects.

Computational modeling : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C for similar anilines) .
  • Hydrolytic resistance : The electron-withdrawing chloro group reduces susceptibility to hydrolysis compared to unsubstituted anilines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar aniline derivatives?

  • Methodological Answer :

  • Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting melting points.
  • Polymorphism screening : Perform XRD to identify crystalline forms (e.g., 5-Chloro-2-methylaniline melts at 51–53°C in one polymorph vs. 97–103°C in another) .
  • Inter-lab validation : Compare data from NIST or CAS Common Chemistry entries to ensure methodological consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.